![molecular formula C20H17NOS B15167476 Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- CAS No. 646067-18-7](/img/structure/B15167476.png)
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- is an organic compound with the molecular formula C20H17NOS It is a derivative of benzenamine, where the amino group is substituted with a 4-methoxy group and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- typically involves the reaction of 4-methoxybenzenamine with 2-(phenylthio)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-methoxybenzenamine+2-(phenylthio)benzaldehyde→Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure with a methyl group instead of the phenylthio group.
Benzenamine, N-methyl-N-phenyl-: Contains a methyl and phenyl group attached to the nitrogen atom.
Benzenamine, 4-methoxy-2-methyl-: Contains an additional methyl group on the benzene ring.
Uniqueness
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- is unique due to the presence of both the methoxy and phenylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
646067-18-7 |
|---|---|
Molekularformel |
C20H17NOS |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-1-(2-phenylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C20H17NOS/c1-22-18-13-11-17(12-14-18)21-15-16-7-5-6-10-20(16)23-19-8-3-2-4-9-19/h2-15H,1H3 |
InChI-Schlüssel |
MDZMUYIFIPBGRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


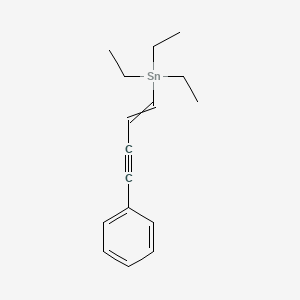

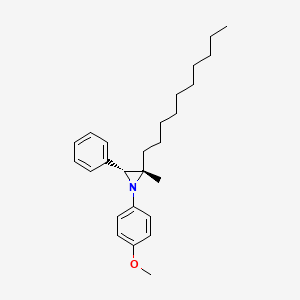
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)
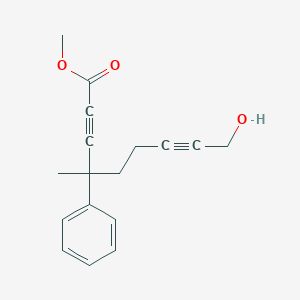
![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)
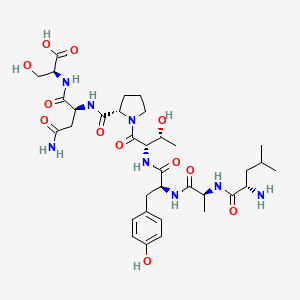
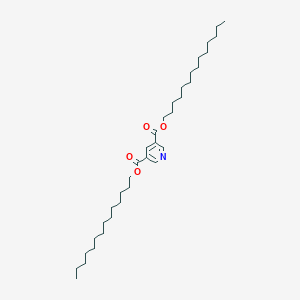
![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
